

Recommended storage and handling conditions for Fmoc-NH-PEG19-CH2CH2COOH

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Compound of Interest

Compound Name: Fmoc-NH-PEG19-CH2CH2COOH

Cat. No.: B8103859

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This guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage, handling, and use of **Fmoc-NH-PEG19-CH2CH2COOH**. It includes troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Fmoc-NH-PEG19-CH2CH2COOH**?

A1: To ensure the stability and longevity of the product, it is recommended to store **Fmoc-NH-PEG19-CH2COOH** at -20°C in a dry and dark environment.[1] For long-term storage, temperatures of -18°C or lower are advised.[2] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[3][4]

Q2: In which solvents is Fmoc-NH-PEG19-CH2CH2COOH soluble?

A2: This compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4][5] It is advisable to prepare stock solutions in these solvents. For PEGylated compounds of similar structure, solubility is also observed in



water, aqueous buffers, chloroform, and methylene chloride, with less solubility in alcohol and toluene, and insolubility in ether.

Q3: What are the main reactive groups on this molecule and what are their functions?

A3: **Fmoc-NH-PEG19-CH2CH2COOH** is a heterobifunctional linker with two key reactive moieties:

- Fmoc-protected amine (Fmoc-NH-): The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine.[6] It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in DMF, to expose the amine for subsequent conjugation.[1][6]
- Carboxylic acid (-COOH): The terminal carboxylic acid can be activated to react with primary amine groups on other molecules (e.g., proteins, peptides) to form a stable amide bond.[1][7]
 This reaction is commonly facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[8]

Q4: What are the primary applications for this PEG linker?

A4: This linker is versatile and can be used in various bioconjugation and drug delivery applications. Its hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of conjugated molecules.[7] It is commonly used in peptide synthesis, the development of antibody-drug conjugates (ADCs), and the formation of PROTACs (PROteolysis TArgeting Chimeras).[9]

Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of **Fmoc-NH-PEG19-CH2COOH**.



Parameter	Recommendation	Source(s)
Storage Temperature	-20°C for short to medium-term storage.	[1]
≤ -18°C for long-term storage.	[2]	
Storage Conditions	Keep in a tightly sealed container in a dry, dark place.	[10]
Handling	Allow the product to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area.	[3][4]
Stock Solution Storage	Store stock solutions in anhydrous solvents like DMF or DMSO at -20°C. For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).	[3][4]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Incomplete Fmoc Deprotection	1. Insufficient reaction time or concentration of piperidine. 2. Steric hindrance around the Fmoc group. 3. Aggregation of the peptide-resin.	1. Increase the reaction time or use a higher concentration of piperidine (e.g., 20-50% in DMF). A second treatment can be applied.[11] 2. Consider using a stronger base combination, such as DBU/piperidine in DMF. 3. Wash the resin thoroughly with DMF to break up aggregates before deprotection.
Low Yield of Conjugated Product	1. Inefficient activation of the carboxylic acid. 2. Hydrolysis of the activated ester (e.g., NHS-ester). 3. Competing side reactions with the target molecule.	1. Ensure the use of fresh EDC and NHS. The activation reaction is most efficient at a pH of 4.5-7.2.[12] 2. Perform the conjugation reaction immediately after activating the carboxylic acid. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[12] 3. Use a buffer that does not contain primary amines (e.g., PBS) to avoid competition with the target amine. Quench the reaction with an aminecontaining solution like Tris or glycine after the desired reaction time.[12]
Poor Solubility of the Final Conjugate	The conjugated molecule is inherently hydrophobic. 2. Insufficient PEGylation.	1. The PEG19 linker is designed to increase hydrophilicity. Further optimization of the formulation may be needed. 2. Consider



		using a longer PEG linker if solubility remains an issue.
	1. Side-chain reactions during	1. Minimize exposure to basic
	Fmoc deprotection (e.g.,	conditions during deprotection.
Unexpected Side Products	aspartimide formation). 2.	2. Adjust the reaction pH and
	Modification of the target	stoichiometry to favor
	molecule at unintended sites.	conjugation at the desired site.

Experimental Protocols

Protocol: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol outlines a general procedure for activating the terminal carboxylic acid of **Fmoc-NH-PEG19-CH2CH2COOH** and conjugating it to an amine-containing molecule.

Materials:

- Fmoc-NH-PEG19-CH2CH2COOH
- Amine-containing molecule (e.g., peptide, protein)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer A: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
- Reaction Buffer B: Phosphate-buffered saline (PBS, pH 7.4)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:



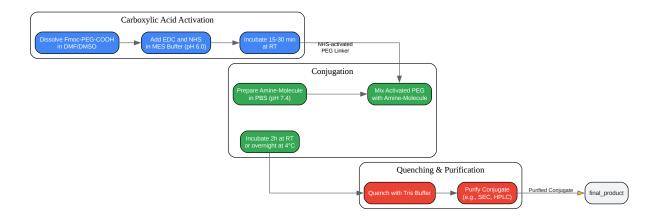
- Dissolve the PEG Linker: Dissolve Fmoc-NH-PEG19-CH2CH2COOH in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).
- Activate the Carboxylic Acid:
 - In a reaction vessel, add the desired amount of the PEG linker stock solution.
 - Add a 1.5-fold molar excess of both EDC and NHS.
 - Add Reaction Buffer A to the mixture.
 - Incubate at room temperature for 15-30 minutes with gentle mixing to form the NHSactivated PEG linker.
- Conjugation to the Amine-containing Molecule:
 - Dissolve the amine-containing molecule in Reaction Buffer B.
 - Add the freshly prepared NHS-activated PEG linker solution to the amine-containing molecule solution. A 5 to 20-fold molar excess of the linker is common, but this should be optimized for the specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.

Purification:

 Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove excess reagents and byproducts.



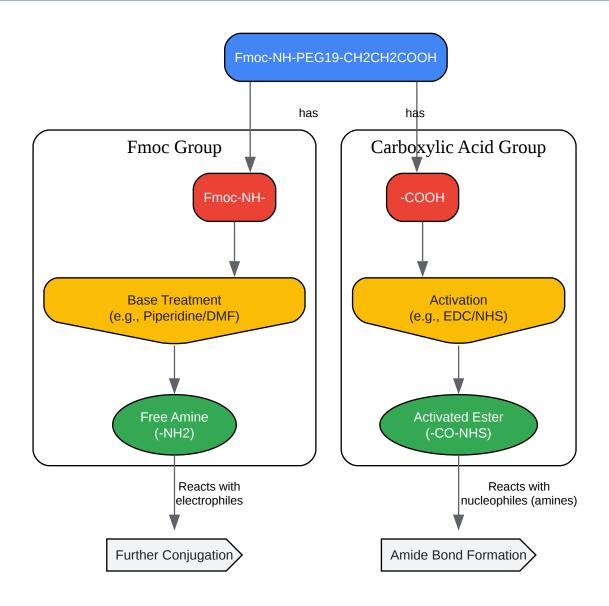
Visualizations



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Caption: Experimental workflow for the conjugation of **Fmoc-NH-PEG19-CH2CH2COOH**.





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Caption: Logical relationship of the reactive groups in **Fmoc-NH-PEG19-CH2CH2COOH**.

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